(+)-Lysergic acid
CAS No.: 855612-60-1
Cat. No.: VC14578394
Molecular Formula: C16H16N2O2
Molecular Weight: 268.31 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 855612-60-1 |
---|---|
Molecular Formula | C16H16N2O2 |
Molecular Weight | 268.31 g/mol |
IUPAC Name | 7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxylic acid |
Standard InChI | InChI=1S/C16H16N2O2/c1-18-8-10(16(19)20)5-12-11-3-2-4-13-15(11)9(7-17-13)6-14(12)18/h2-5,7,10,14,17H,6,8H2,1H3,(H,19,20) |
Standard InChI Key | ZAGRKAFMISFKIO-UHFFFAOYSA-N |
Canonical SMILES | CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)C(=O)O |
Chemical Identity and Structural Features
(+)-Lysergic acid (IUPAC name: (5R,8R)-6-methyl-9,10-didehydroergoline-8-carboxylic acid) is a tetracyclic compound comprising an indole moiety fused to a bicyclic quinoline system. Its molecular formula is C₁₆H₁₆N₂O₂, with a molecular weight of 268.31 g/mol. The compound exhibits two stereocenters at positions C5 and C8, conferring distinct pharmacological activity compared to its epimer, isolysergic acid .
Table 1: Key Physicochemical Properties of (+)-Lysergic Acid
The compound’s fluorescence under UV light and triboluminescence in its salt form are notable physical characteristics .
Biosynthesis in Ergot Fungi
(+)-Lysergic acid is biosynthesized in the ergot fungus Claviceps purpurea via a pathway originating from L-tryptophan. The process involves:
-
Alkylation: Tryptophan reacts with dimethylallyl diphosphate (DMAPP) to form 4-dimethylallyltryptophan.
-
N-Methylation: S-adenosylmethionine (SAM) donates a methyl group, yielding 4-dimethylallyl-L-abrine.
-
Oxidative Cyclization: Catalyzed by cytochrome P450 enzymes, this step forms the tetracyclic ergoline scaffold.
-
Decarboxylation and Isomerization: Final steps produce D-lysergic acid .
This pathway has been reconstituted in transgenic yeast, enabling microbial production .
Synthetic Approaches
Woodward’s Seminal Synthesis (1956)
Robert Burns Woodward’s total synthesis of (±)-lysergic acid remains a landmark achievement. Key steps include:
Modern Methodologies
Recent advances focus on efficiency and enantioselectivity:
-
Palladium-Catalyzed Domino Cyclization: Fujii and Ohno (2011) developed a 7-step synthesis using Pd-mediated cyclization (72% yield) .
-
Dearomative Retrosynthesis: Knight et al. (2023) coupled 4-haloindoles with halopyridines, enabling modular access to ergoline derivatives .
Table 2: Comparison of Synthetic Routes
Method | Key Step | Yield | Stereocontrol |
---|---|---|---|
Woodward (1956) | Ketal cyclization | 0.8% | Racemic |
Fujii-Ohno (2011) | Pd-catalyzed cyclization | 72% | Enantioselective |
Knight-Smith (2023) | Dearomative coupling | 56% | Racemic |
Pharmacological Profile and Receptor Interactions
(+)-Lysergic acid itself lacks psychedelic activity but serves as the precursor for LSD and other ergot alkaloids. Key pharmacological insights include:
Serotonin Receptor Modulation
LSD, derived from (+)-lysergic acid, exhibits nanomolar affinity for 5-HT receptors:
-
5-HT₂ₐ: Primary target for psychedelic effects (Kᵢ = 0.47–21 nM) .
-
5-HT₁ₐ/₂c: Contribute to mood modulation and cardiovascular effects .
Stereoselectivity
Applications in Neuroscience and Medicine
Psychedelic Research
-
fMRI Studies: LSD (100 µg) increases global brain connectivity by 18–23%, particularly in cortical regions rich in 5-HT₂ₐ receptors .
-
Pain Management: Sub-hallucinogenic doses (20 µg) reduce pain perception by 30% in cold pressor tests, with effects lasting 5+ hours .
Psychiatric Therapeutics
-
Depression: LSD-assisted therapy shows 50% remission rates in treatment-resistant depression (2023 trials) .
-
Anxiety: Single doses (200 µg) induce sustained reductions in death anxiety among terminal patients .
Analytical Characterization
Table 3: Spectroscopic Data
Technique | Key Signals |
---|---|
UV-Vis | λ_max = 311 nm (ε = 5,200 L/mol·cm) |
¹H NMR (DMSO-d₆) | δ 7.25 (d, J=8 Hz, H-4), 6.90 (s, H-12) |
MS (ESI+) | m/z 269.1 [M+H]⁺ |
Recent Advances (2023–2025)
-
Cryo-EM Structural Insights: High-resolution structures of LSD-bound 5-HT₂ₐ receptors reveal a β-arrestin-biased signaling mechanism (2024) .
-
Yeast Biosynthesis: Engineered S. cerevisiae strains achieve 120 mg/L lysergic acid titers, enabling scalable production .
-
Non-Hallucinogenic Derivatives: 2-Bromo-LSD (BOL-148) shows 5-HT₂ₐ antagonism with minimal psychedelic effects, advancing migraine therapy .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume